REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH3:4])[N:5]([S:6][Cl:7])[CH2:8][CH2:9][CH2:10][CH3:11].[CH2:45]([N:46]([CH2:47][CH3:48])[CH2:49][CH3:50])[CH3:51].[CH3:12][NH:13][C:14]([O:15][c:16]1[cH:17][cH:18][cH:19][c:20]2[c:24]1[O:23][C:22]([CH3:25])([CH3:26])[CH2:21]2)=[O:27].[CH3:28][CH2:29][N:30]([CH2:31][CH3:32])[CH2:33][CH3:34].[CH3:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41].[OH2:35].[S:42](=[O:43])=[O:44]>>[CH2:1]([CH2:2][CH2:3][CH3:4])[N:5]([S:6][CH2:12][NH:13][C:14]([O:15][c:16]1[cH:17][cH:18][cH:19][c:20]2[c:24]1[O:23][C:22]([CH3:25])([CH3:26])[CH2:21]2)=[O:27])[CH2:8][CH2:9][CH2:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCN(CCCC)SCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)Oc1cccc2c1OC(C)(C)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S=O
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Name
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Type
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product
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Smiles
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CCCCN(CCCC)SCNC(=O)Oc1cccc2c1OC(C)(C)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |